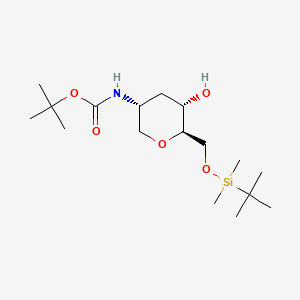
TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Carbamate: The protected hydroxyl compound is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic conditions using reagents like TFA (trifluoroacetic acid) are employed to remove the TBDMS group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of deprotected hydroxyl compounds.
科学的研究の応用
Chemistry
Protecting Group: The tert-butyldimethylsilyl group is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is employed in the modification of biomolecules for research purposes.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE depends on its application. In drug development, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tert-butyldimethylsilyl group provides stability and protection during chemical reactions, ensuring the integrity of the molecule until the desired reaction step.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups.
tert-Butyl chloroformate: Used for forming carbamates.
Uniqueness
tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is unique due to its combination of a carbamate group and a silyl-protected hydroxyl group, making it highly versatile in synthetic chemistry. Its stability and reactivity under specific conditions make it a valuable intermediate in complex organic syntheses.
特性
IUPAC Name |
tert-butyl N-[(3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxyoxan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-12-9-13(19)14(21-10-12)11-22-24(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13+,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPQCPYMUFNDK-HZSPNIEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](OC1)CO[Si](C)(C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














